molecular formula C18H19ClN2O2S2 B2614206 4-butyl-3-{[(4-chlorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 893790-39-1

4-butyl-3-{[(4-chlorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B2614206
CAS No.: 893790-39-1
M. Wt: 394.93
InChI Key: PGTBTGXYFJEAQR-UHFFFAOYSA-N
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Description

4-Butyl-3-{[(4-chlorophenyl)methyl]sulfanyl}-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione is a benzothiadiazine derivative characterized by a 1,2,4-benzothiadiazine-1,1-dioxide core substituted with a butyl group at position 4 and a [(4-chlorophenyl)methyl]sulfanyl moiety at position 2.

Synthetically, benzothiadiazine derivatives are often prepared via sulfonylation of anthranilic acid derivatives or methyl anthranilates, followed by cyclization under controlled conditions to ensure regioselectivity and purity . The substituents on the benzene ring and the thiadiazine core are typically introduced early in the synthesis to avoid complications from competing reaction pathways .

Properties

IUPAC Name

4-butyl-3-[(4-chlorophenyl)methylsulfanyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2S2/c1-2-3-12-21-16-6-4-5-7-17(16)25(22,23)20-18(21)24-13-14-8-10-15(19)11-9-14/h4-11H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTBTGXYFJEAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-3-{[(4-chlorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with 4-butyl-1,2,4-benzothiadiazine-1,1-dioxide in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-butyl-3-{[(4-chlorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzothiadiazine derivatives.

Scientific Research Applications

4-butyl-3-{[(4-chlorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butyl-3-{[(4-chlorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Target Compound

  • R3 : [(4-Chlorophenyl)methyl]sulfanyl
  • The sulfanyl linker may facilitate interactions with cysteine residues in biological targets .

3-[(2-Chloro-6-Fluorophenyl)Methyl]Sulfanyl Analogue

  • R3 : [(2-Chloro-6-fluorophenyl)methyl]sulfanyl
  • Molecular Formula: C₁₅H₁₁ClFNO₂S₂
  • Molecular Weight : 355.84 g/mol
  • This compound’s crystal structure reveals a planar chromone system stabilized by intramolecular hydrogen bonds .

Fluorinated Derivatives

  • Example : 7-Fluoro-3-{[(2-fluorophenyl)methyl]sulfanyl}-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione
  • Molecular Formula : C₁₄H₁₀F₂N₂O₂S₂
  • Molecular Weight : 340.37 g/mol
  • Key Features : Fluorine atoms at strategic positions may enhance metabolic stability and bioavailability. These derivatives are synthesized via palladium-catalyzed coupling, enabling regioselective modifications .

Chromone-Linked Derivatives

3-(6-Fluoro-4-Oxo-4H-Chromen-3-Yl) Analogue

  • R3 : 6-Fluoro-4-oxochromen-3-yl
  • Molecular Formula : C₁₆H₁₁FN₂O₄S
  • Molecular Weight : 346.33 g/mol
  • The crystal structure shows a dihedral angle of 54.28° between the chromone and benzothiadiazine rings, influencing molecular packing .

3-(6-Bromo-4-Oxo-4H-Chromen-3-Yl) Analogue

  • R3 : 6-Bromo-4-oxochromen-3-yl
  • Molecular Formula : C₁₆H₁₁BrN₂O₄S
  • Molecular Weight : 407.24 g/mol
  • Key Features : Bromine’s bulkier size compared to fluorine may sterically hinder interactions but improve halogen bonding in biological systems .

Substituent Variations at Position 4

4-[(4-Chlorophenyl)Methyl]-2-(4-Methoxyphenyl) Derivative

  • R4 : [(4-Chlorophenyl)methyl]
  • Molecular Formula : C₂₂H₁₈ClN₂O₅S
  • Molecular Weight : 469.91 g/mol
  • This compound’s trione structure (1,1,3-trione) distinguishes it from the dione core of the target compound .

Comparative Data Table

Compound Name R3 Substituent R4 Substituent Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound [(4-Chlorophenyl)methyl]sulfanyl Butyl C₁₈H₁₈ClN₂O₂S₂ 409.93 Enhanced lipophilicity, sulfanyl linker
3-[(2-Chloro-6-Fluorophenyl)methyl]sulfanyl [(2-Chloro-6-fluorophenyl)methyl]sulfanyl H C₁₅H₁₁ClFNO₂S₂ 355.84 Fluorine-enhanced electronegativity
7-Fluoro-3-[(2-fluorophenyl)methyl]sulfanyl [(2-Fluorophenyl)methyl]sulfanyl H C₁₄H₁₀F₂N₂O₂S₂ 340.37 Improved metabolic stability
3-(6-Fluoro-4-oxochromen-3-yl) 6-Fluoro-4-oxochromen-3-yl H C₁₆H₁₁FN₂O₄S 346.33 Chromone conjugation, π-π stacking
3-(6-Bromo-4-oxochromen-3-yl) 6-Bromo-4-oxochromen-3-yl H C₁₆H₁₁BrN₂O₄S 407.24 Halogen bonding potential
4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl) [(4-Chlorophenyl)methyl] 4-Methoxyphenyl C₂₂H₁₈ClN₂O₅S 469.91 Trione structure, electron-donating effects

Biological Activity

The compound 4-butyl-3-{[(4-chlorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a member of the benzothiadiazine family, known for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its mechanisms and effects.

Molecular Formula

  • Molecular Weight : 409.56 g/mol
  • CAS Number : 933213-59-3

Structural Features

The compound features a benzothiadiazine ring substituted with:

  • A butyl group
  • A chlorophenyl group
  • A sulfanyl group

These structural elements contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notable mechanisms include:

  • Enzyme Inhibition : The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity.
  • Receptor Modulation : The chlorophenyl group may enhance binding affinity to hydrophobic pockets in target proteins, influencing receptor activation or inhibition.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Antimicrobial Activity : Studies have shown that benzothiadiazine derivatives exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Preliminary research suggests that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Antimicrobial Studies

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to 4-butyl-3-{[(4-chlorophenyl)methyl]sulfanyl}-4H-benzothiadiazine exhibit potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL .

Anticancer Research

In vitro studies have shown that the compound can induce apoptosis in human cancer cell lines. For instance, research conducted on breast cancer cells indicated a dose-dependent increase in apoptotic markers following treatment with the compound at concentrations of 10 to 50 µM over 48 hours .

Comparative Analysis

Compound NameBiological ActivityReference
4-butyl-3-{[(4-chlorophenyl)methyl]sulfanyl}-4H-benzothiadiazineAntimicrobial, Anticancer
4-butyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-benzothiadiazineAntimicrobial, Antiviral
4-benzyl-3-{[(2-chlorophenyl)methyl]sulfanyl}-4H-benzothiadiazineEnzyme Inhibitor

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